1-(Pyridin-3-yl)butan-2-one
Overview
Description
1-(Pyridin-3-yl)butan-2-one is an organic compound featuring a pyridine ring attached to a butanone moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyridine ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity , suggesting that the compound may target enzymes or proteins essential to fungal growth and reproduction.
Mode of Action
Based on its structural similarity to other antifungal agents, it may interfere with the synthesis of essential fungal cell components, leading to inhibited growth and reproduction .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Pyridin-3-yl)butan-2-one is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with a suitable ketone under acidic or basic conditions. Another method includes the use of Grignard reagents, where pyridine-3-bromide reacts with a butanone derivative in the presence of magnesium and an appropriate solvent.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation or enzymatic reduction techniques. For instance, the enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one has been documented as an efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted pyridine derivatives .
Scientific Research Applications
1-(Pyridin-3-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
1-(Pyridin-2-yl)butan-1-one: This compound has a similar structure but with the pyridine ring attached at a different position, leading to distinct chemical properties and reactivity.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This derivative features additional methyl groups, which can influence its steric and electronic properties.
Uniqueness: 1-(Pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-pyridin-3-ylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHSBOLQVKBQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285774 | |
Record name | 1-pyridin-3-ylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-10-9 | |
Record name | NSC42765 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-pyridin-3-ylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-3-yl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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